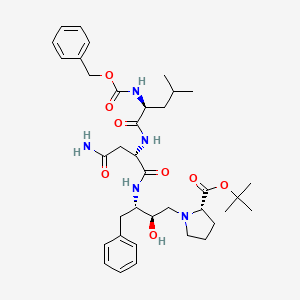
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester is a complex organic compound used primarily in peptide synthesis. It is a derivative of amino acids and is often utilized as a protecting group in organic synthesis, particularly in the preparation of peptides and proteins. This compound is known for its stability and ability to protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester typically involves multiple steps, starting with the protection of amino acids. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group, while the benzyloxycarbonyl (Cbz) group is used to protect the hydroxyl group. The synthesis involves coupling reactions, often facilitated by coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protecting groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and catalytic hydrogenation (Pd-C, H2) for the removal of the Cbz group . The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent reactions.
Applications De Recherche Scientifique
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins, serving as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and biotechnological products.
Mécanisme D'action
The mechanism of action of Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester involves the protection of functional groups during chemical reactions. The Boc and Cbz groups protect the amino and hydroxyl groups, respectively, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-methyl ester
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-ethyl ester
- Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-isopropyl ester
Uniqueness
Benzyloxycarbonyl-LeuAsnPhe(hydroxyethyl)Proline-tertbutyl ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. The tert-butyl ester group offers additional protection and can be removed under milder conditions compared to other ester groups .
Propriétés
Numéro CAS |
127749-92-2 |
|---|---|
Formule moléculaire |
C37H53N5O8 |
Poids moléculaire |
695.8 g/mol |
Nom IUPAC |
tert-butyl (2S)-1-[(2R,3S)-3-[[(2S)-4-amino-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C37H53N5O8/c1-24(2)19-28(41-36(48)49-23-26-15-10-7-11-16-26)33(45)40-29(21-32(38)44)34(46)39-27(20-25-13-8-6-9-14-25)31(43)22-42-18-12-17-30(42)35(47)50-37(3,4)5/h6-11,13-16,24,27-31,43H,12,17-23H2,1-5H3,(H2,38,44)(H,39,46)(H,40,45)(H,41,48)/t27-,28-,29-,30-,31+/m0/s1 |
Clé InChI |
HIJBDIINBYZCQT-STVCLKQXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CCC[C@H]2C(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(CN2CCCC2C(=O)OC(C)(C)C)O)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















